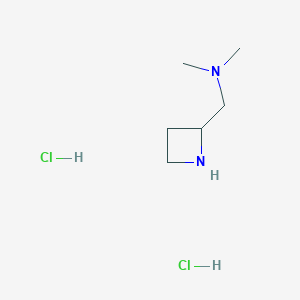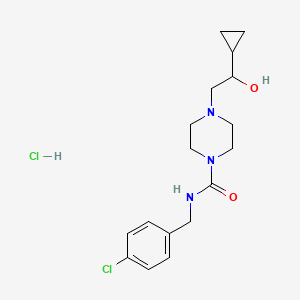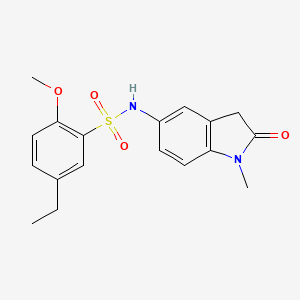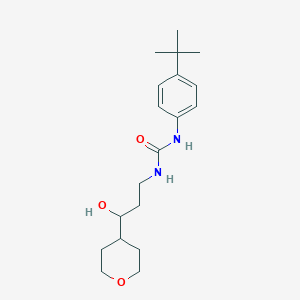
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with a complex structure. It contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 secondary amides (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. It includes a naphthalene ring attached to a propyl group, which is further connected to a dihydropyridine ring via an amide bond .Scientific Research Applications
Synthesis and Chemical Reactivity
Naphthalene derivatives are often studied for their unique chemical reactivity and potential in synthesizing complex molecules. For example, Aleksandrov et al. (2017) described the synthesis and reactivity of benzo[e][1,3]benzothiazole derivatives, starting from naphthalen-1-amine, demonstrating the utility of naphthalene-based compounds in synthesizing heterocyclic structures with potential applications in material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).
Biological Activity
Research on naphthalene derivatives often explores their biological activity. Goněc et al. (2015) investigated new N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, revealing significant antibacterial and antimycobacterial activities. This highlights the potential of naphthalene derivatives in developing new antimicrobial agents (Goněc et al., 2015).
Photophysical Properties
Naphthalene-based compounds are also explored for their photophysical properties, which are crucial in the development of optical materials. The study of these properties could lead to applications in light-emitting diodes, photovoltaics, and other optical devices.
Environmental Applications
Naphthalene derivatives have been studied for environmental applications, such as in the degradation of pollutants. For instance, Ensley & Gibson (1983) discussed the role of naphthalene dioxygenase in oxidizing naphthalene to dihydroxynaphthalene, pointing towards applications in bioremediation and pollution control (Ensley & Gibson, 1983).
Material Science
Polyamides derived from naphthalene-containing diamines, as researched by Yang & Chen (1992), showcase the utility of naphthalene derivatives in creating high-performance polymers with excellent thermal stability and mechanical properties, suitable for advanced materials applications (Yang & Chen, 1992).
properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-22-13-5-10-17(20(22)25)19(24)21-12-11-18(23)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,18,23H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMBKPYPEILHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2467356.png)

![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)






